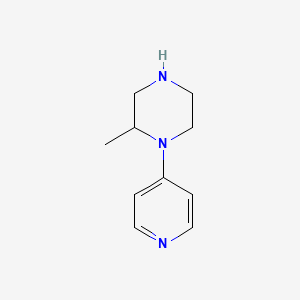

2-Methyl-1-(pyridin-4-yl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

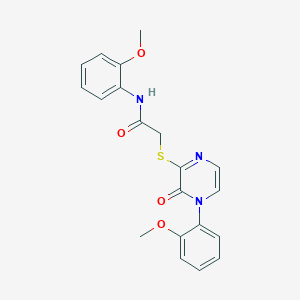

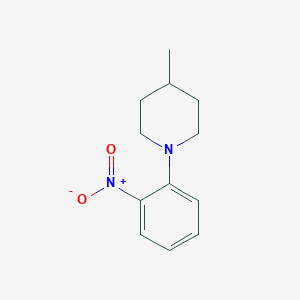

2-Methyl-1-(pyridin-4-yl)piperazine is a chemical compound with the CAS Number: 1249423-37-7 . It has a molecular weight of 177.25 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3/c1-9-8-12-6-7-13(9)10-2-4-11-5-3-10/h2-5,9,12H,6-8H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

1. Medicinal Chemistry and Drug Development

- Piperazine-1-yl-1H-indazole derivatives, including compounds related to 2-Methyl-1-(pyridin-4-yl)piperazine, are crucial in medicinal chemistry. A study synthesized novel compounds in this class and characterized them using spectral analysis, along with docking studies for potential medicinal applications (Balaraju, Kalyani, & Laxminarayana, 2019).

2. Antineoplastic Applications

- A study on Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, involved compounds structurally related to this compound. This research focused on understanding the metabolism of Flumatinib in chronic myelogenous leukemia patients (Gong, Chen, Deng, & Zhong, 2010).

3. Antiproliferative Effects Against Cancer Cell Lines

- Compounds derived from this compound showed significant antiproliferative effects against various human cancer cell lines. This points towards potential applications in cancer therapy (Mallesha et al., 2012).

4. Platelet Aggregation Inhibition

- Piperazinyl glutamate pyridines, structurally related to this compound, have been explored for their ability to inhibit platelet aggregation. This research has implications for cardiovascular disease treatment (Parlow et al., 2010).

5. Neuropharmacology

- In the context of neuropharmacology, compounds structurally similar to this compound have been studied for their potential as dopamine D4 selective antagonists, indicating potential applications in treating psychiatric disorders (Zhang et al., 2000).

6. ACAT-1 Inhibition

- A study on an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1 included derivatives of this compound, which may be useful in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

2-Methyl-1-(pyridin-4-yl)piperazine is a compound that belongs to a class of selective α2-adrenoceptor antagonists . It is also known to act as a potent and selective antagonist for Histamine H3 and Sigma-1 receptors .

Mode of Action

The compound interacts with its targets, the α2-adrenoceptors, Histamine H3 and Sigma-1 receptors, by binding to them and inhibiting their activity . This inhibition can lead to various changes in the cellular processes controlled by these receptors.

Biochemical Pathways

It is known that α2-adrenoceptors, histamine h3 and sigma-1 receptors play crucial roles in various physiological processes, including neurotransmission and regulation of pain perception .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. By inhibiting the activity of α2-adrenoceptors, Histamine H3 and Sigma-1 receptors, the compound can potentially alter various cellular processes, leading to changes in physiological responses .

Eigenschaften

IUPAC Name |

2-methyl-1-pyridin-4-ylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-9-8-12-6-7-13(9)10-2-4-11-5-3-10/h2-5,9,12H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIPSWGUYVEEBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[2-(4-methylpiperazine-1-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]propan-1-one](/img/structure/B2509877.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2509886.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2509887.png)

![N-(4-acetamidophenyl)-2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509888.png)

![5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B2509898.png)

![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2509899.png)